Gelsebanine

Description

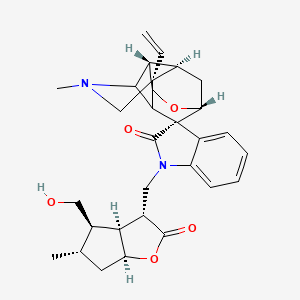

Structure

3D Structure

Properties

Molecular Formula |

C30H36N2O5 |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

(1R,2S,7S,8R,11S)-1'-[[(3R,3aS,4R,5S,6aS)-4-(hydroxymethyl)-5-methyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-3-yl]methyl]-2-ethenyl-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one |

InChI |

InChI=1S/C30H36N2O5/c1-4-29-14-31(3)25-18-13-36-23(10-20(18)29)30(26(25)29)19-7-5-6-8-21(19)32(28(30)35)11-16-24-17(12-33)15(2)9-22(24)37-27(16)34/h4-8,15-18,20,22-26,33H,1,9-14H2,2-3H3/t15-,16-,17+,18-,20+,22-,23+,24+,25?,26?,29-,30-/m0/s1 |

InChI Key |

QTXUXQFNNPLFTD-SEDTUDQNSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]([C@@H]1CO)[C@@H](C(=O)O2)CN3C4=CC=CC=C4[C@]5(C3=O)[C@H]6C[C@@H]7[C@H](CO6)C8C5[C@]7(CN8C)C=C |

Canonical SMILES |

CC1CC2C(C1CO)C(C(=O)O2)CN3C4=CC=CC=C4C5(C3=O)C6CC7C(CO6)C8C5C7(CN8C)C=C |

Synonyms |

gelsebanine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources: Gelsemium elegans and Gelsemium sempervirens as Primary Producers

Gelsebanine is primarily isolated from plants belonging to the genus Gelsemium. The two main species recognized as producers of this compound are Gelsemium elegans and Gelsemium sempervirens. acs.orgacs.orgnih.govuq.edu.auresearchgate.net Gelsemium elegans, in particular, is noted as a significant source from which this compound has been successfully isolated, specifically from its stems and leaves. acs.orgacs.orgnih.govuq.edu.auresearchgate.net While Gelsemium sempervirens is also a known producer of a wide array of alkaloids, the isolation of this compound has been prominently documented from G. elegans. nih.govresearchgate.net

Geographic Distribution and Habitat of Producing Species

The geographical locations of Gelsemium elegans and Gelsemium sempervirens are quite distinct, reflecting their adaptation to different environmental conditions.

Gelsemium elegans , also known as heartbreak grass, is a climbing shrub native to a wide region of Asia. kew.orgtandfonline.com Its distribution spans from Assam in India to Southern China and Western Malesia, including Taiwan. kew.org This species primarily thrives in wet tropical biomes. kew.org It can be found in countries such as China, India, Indonesia, Laos, Malaysia, northern Myanmar, northern Thailand, and Vietnam. frontiersin.orgdnp.go.th G. elegans often grows as a twining vine in forests, sometimes on limestone, at altitudes ranging from 600 to 1,500 meters. frontiersin.orgdnp.go.th

Gelsemium sempervirens , commonly known as Carolina jessamine, is native to the subtropical and tropical regions of the Americas. wikipedia.orgpicturethisai.com Its range extends from the southeastern and south-central United States (from Virginia and Tennessee down to Florida and west to Texas and Arkansas) south through Mexico, Belize, Guatemala, and Honduras. wikipedia.orgpicturethisai.comwildflower.org This evergreen vine is adaptable and can be found in a variety of habitats, including dry to wet thickets, woods, and along fence rows. wildflower.orgscnps.org It prospers in moist, well-drained, and humus-rich soils and prefers full sun or light shade. wildflower.orggardenia.net

Table 1: Geographic Distribution and Habitat of this compound-Producing Species

| Species | Native Regions | Habitat |

|---|---|---|

| Gelsemium elegans | Asia (India, Southern China, Western Malesia, Taiwan, Southeast Asia) kew.orgtandfonline.comfrontiersin.org | Wet tropical biomes, forests (including on limestone) at 600-1,500m altitude. kew.orgdnp.go.th |

| Gelsemium sempervirens | North & Central America (Southeastern US, Mexico, Guatemala, Honduras) wikipedia.orgpicturethisai.comwildflower.org | Dry to wet thickets, woods, fence rows, adaptable to various soils. wildflower.orgscnps.org |

Optimization of Extraction Protocols from Plant Biomass

The extraction of alkaloids like this compound from plant biomass is a critical first step that significantly influences the final yield and purity. The process generally involves the use of organic solvents to separate the target compounds from the solid plant matrix.

For Gelsemium species, a common approach involves acid-base extraction. The dried and pulverized plant material, such as the stems and leaves of G. elegans, is typically subjected to an extraction process. researchgate.net One documented method involves acidifying a suspension of the plant material to a pH of around 4. researchgate.net This acidic suspension is then partitioned with a solvent like ethyl acetate (B1210297) to remove neutral components. researchgate.net Following this, the aqueous phase is basified to a pH of 10, and the alkaloids are then extracted into a chloroform (B151607) phase. researchgate.net

Optimization of extraction can involve adjusting variables such as temperature, solvent-to-solid ratio, and extraction time to maximize the yield of total alkaloids or specific compounds. nih.gov For instance, studies on other plant materials have shown that optimizing these parameters using statistical designs can significantly improve extraction efficiency. nih.govresearchgate.net While specific optimization data for this compound is not detailed, the general principles of heat-assisted or solvent-based extraction are applicable. nih.govresearchgate.net The choice of solvent is crucial; for example, a 70% acetone (B3395972) solution has been used for the exhaustive extraction of constituents from G. sempervirens roots and rhizomes. mdpi.com

Advanced Chromatographic and Separation Techniques for this compound Purification

Following initial extraction, the crude alkaloid mixture undergoes several purification steps to isolate this compound. Modern chromatography is indispensable in this process.

High-Performance Liquid Chromatography (HPLC), particularly in its preparative and semi-preparative formats, is a cornerstone for purifying peptides and small molecules like alkaloids. nih.govpeptide.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is frequently used, which separates molecules based on their hydrophobicity. nih.govthermofisher.com This technique offers high resolution and sensitivity, making it ideal for separating complex mixtures of alkaloids. researchgate.net The process involves optimizing the solvent gradient, typically using water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA), to achieve effective separation. peptide.com While specific HPLC protocols for this compound are proprietary to the research that isolated it, the use of HPLC is a standard and essential part of the purification workflow for such compounds. researchgate.net

Countercurrent Chromatography (CCC) is another powerful liquid-liquid partition chromatography technique well-suited for the preparative-scale separation of natural products. aocs.orgglobalresearchonline.net A significant advantage of CCC is the absence of a solid stationary phase, which prevents the irreversible adsorption of the sample and reduces solvent consumption. cannabistech.com This method has been successfully applied to separate major alkaloids from crude extracts of G. elegans. researchgate.net For example, using a pH-zone-refining CCC method, researchers have efficiently purified large quantities of other major alkaloids like gelsemine (B155926) and koumine (B8086292) from a crude extract. researchgate.net This demonstrates the potential and effectiveness of CCC for the large-scale purification of this compound as well.

Other techniques often used in conjunction include traditional column chromatography over silica (B1680970) gel or alumina, and Thin-Layer Chromatography (TLC) for monitoring the separation process. acs.org

Table 2: Chromatographic Techniques for this compound Purification

| Technique | Principle | Application in this compound Purification |

|---|---|---|

| HPLC | Separation based on polarity/hydrophobicity as compounds pass through a packed column. nih.govthermofisher.com | High-resolution final purification of this compound from complex alkaloid mixtures. researchgate.netresearchgate.net |

| CCC | Liquid-liquid partition without a solid support, using centrifugal force. cannabistech.com | Efficient, large-scale separation of alkaloids from crude extracts, minimizing sample loss. researchgate.netaocs.org |

Considerations for Yield and Purity in Isolation Procedures

The efficiency of the extraction protocol directly impacts the quantity of crude alkaloids obtained. nih.gov Subsequent purification steps, while necessary for achieving high purity, inevitably lead to some loss of material. The goal is to balance high purity with an acceptable yield. Purity is typically assessed by HPLC, where a single, sharp peak indicates a pure compound. researchgate.net For instance, in the separation of other alkaloids from G. elegans using CCC, purities exceeding 94% have been reported. researchgate.net The structural confirmation of the final isolated this compound is then accomplished using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.orgnih.gov

Structural Elucidation and Stereochemical Assignment

Application of Advanced Spectroscopic Techniques for Structural Determination

The foundational step in characterizing Gelsebanine involved a suite of spectroscopic methods to piece together its connectivity and chemical environment. High-resolution mass spectrometry provided the molecular formula, while a combination of one- and two-dimensional nuclear magnetic resonance experiments revealed the intricate proton and carbon framework. Further analysis by infrared and ultraviolet-visible spectroscopy identified key functional groups and the nature of the chromophore system within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in assembling the molecular puzzle of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provided the initial census of protons and carbons and offered clues about their chemical environments. The complexity of the molecule, however, required two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, to establish definitive correlations and construct the complete atomic connectivity.

The ¹H NMR spectrum of this compound displayed signals for twenty-two protons, while the ¹³C NMR spectrum revealed the presence of 19 carbon atoms. Detailed analysis of these spectra, supported by 2D correlation experiments, allowed for the unambiguous assignment of each proton and carbon signal to its respective position in the this compound structure.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 175.0 | |

| 3 | 40.4 | 2.53 (1H, m) 2.29 (1H, m) |

| 5 | 52.4 | 3.06 (1H, t, J = 8.5) |

| 6 | 34.1 | 2.10 (1H, m) 1.98 (1H, m) |

| 7 | 62.9 | |

| 8 | 133.0 | 5.70 (1H, d, J = 7.9) |

| 9 | 120.0 | 7.14 (1H, t, J = 7.9) |

| 10 | 127.3 | 6.78 (1H, t, J = 7.9) |

| 11 | 110.6 | 6.70 (1H, d, J = 7.9) |

| 12 | 142.1 | |

| 13 | 133.0 | |

| 14 | 48.5 | 2.50 (1H, dd, J = 13.5, 4.4) |

| 15 | 33.8 | 1.95 (1H, m) |

| 16 | 57.3 | 3.80 (1H, d, J = 11.0) |

| 17 | 60.6 | 4.10 (1H, d, J = 8.5) 3.90 (1H, d, J = 8.5) |

| 19 | 50.1 | 3.20 (1H, q, J = 7.0) |

| 20 | 72.1 | |

| 21 | 53.4 | 2.85 (2H, m) |

| N-OCH3 | 42.2 | 3.55 (3H, s) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) operating in electrospray ionization mode (ESI-MS) was employed to ascertain the elemental composition of this compound. The analysis yielded a pseudomolecular ion peak [M + H]⁺ at m/z 327.1652. This high-precision mass measurement allowed for the unambiguous determination of the molecular formula as C₁₉H₂₂N₂O₃, which corresponds to ten degrees of unsaturation. This information was critical in corroborating the structural features deduced from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Analysis

The infrared (IR) spectrum of this compound, recorded using a potassium bromide (KBr) pellet, provided key insights into the functional groups present in the molecule. The spectrum exhibited prominent absorption bands indicating the presence of a hydroxyl group (3421 cm⁻¹), an amide carbonyl group (1655 cm⁻¹), and aromatic C=C bonds (1618 cm⁻¹). These findings are consistent with the structural framework established by NMR and MS data.

| Frequency (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3421 | O-H stretch (hydroxyl group) |

| 1655 | C=O stretch (amide) |

| 1618 | C=C stretch (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy was used to characterize the chromophoric system within this compound. The UV spectrum, measured in methanol (B129727), showed absorption maxima (λmax) at 208 nm and 254 nm. These absorptions are characteristic of an indole (B1671886) moiety, which was a key structural component confirmed by the comprehensive NMR analysis.

Chiroptical Methods for Absolute Stereochemistry Determination

While spectroscopic techniques can define the constitution and relative configuration of a molecule, chiroptical methods are essential for determining its absolute stereochemistry. For a chiral molecule like this compound, understanding the absolute configuration of its stereocenters is crucial.

Electronic Circular Dichroism (ECD)

The absolute configuration of (+)-Gelsebanine was established through the analysis of its Electronic Circular Dichroism (ECD) spectrum. The experimental spectrum exhibited a positive Cotton effect at 254 nm and a negative Cotton effect at 230 nm. This experimental spectrum was then compared with the theoretically calculated ECD spectrum for the assigned stereoisomer. The excellent agreement between the experimental and calculated spectra provided conclusive evidence for the assigned absolute configuration of this compound.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure and absolute stereochemistry.

As of the latest available research, a single-crystal X-ray diffraction analysis for this compound has not been reported. The structural elucidation of this compound was achieved through spectroscopic methods, primarily 2D NMR techniques, which allowed for the determination of its connectivity and relative stereochemistry. acs.org While these methods are powerful, X-ray crystallography would provide the ultimate confirmation of its solid-state conformation and absolute configuration.

It is noteworthy that the structure of the closely related and foundational Gelsemium alkaloid, gelsemine (B155926), was definitively confirmed in 1959 using X-ray crystallography. researchgate.netnih.gov This successful application of the technique to a similar complex hexacyclic structure underscores its potential utility for this compound, should suitable crystals be obtained in the future.

Comparative Analysis with Related Gelsemium Alkaloids for Structural Relationships

This compound belongs to the large and structurally diverse family of monoterpenoid indole alkaloids isolated from plants of the Gelsemium genus. researchgate.net These alkaloids are classified into six main types based on their distinct skeletal frameworks: gelsemine-type, koumine-type, humantenine-type, gelsedine-type, sarpagine-type, and yohimbane-type. researchgate.netnih.gov A comparative analysis of this compound with alkaloids from these groups reveals key structural relationships and differences.

This compound was isolated from the stems and leaves of Gelsemium elegans alongside other new alkaloids, 14α-hydroxyelegansamine and 14α-hydroxygelsamydine. acs.orgresearchgate.net The structural determination of this compound was accomplished through extensive spectroscopic analysis, particularly 2D NMR experiments. acs.org

The core structure of this compound is related to the other complex alkaloids found in Gelsemium. For example, the gelsemine-type alkaloids possess a highly rigid and caged hexacyclic system with seven contiguous chiral centers. researchgate.netnih.gov The koumine-type alkaloids also feature a complex caged structure, while the humantenine (B602792) and gelsedine (B1204677) types have their own characteristic arrangements. nih.gov The structural diversity within this family often arises from different functional groups and oxidation patterns on the shared carbon skeleton. researchgate.net Understanding the structural class of this compound within this framework is key to hypothesizing its biosynthetic pathways and understanding its chemical properties.

Below is a table summarizing some of the major Gelsemium alkaloids and their structural types for comparison.

| Alkaloid Name | Structural Type | Key Structural Features |

| Gelsemine | Gelsemine | Hexacyclic cage structure, oxindole (B195798) core |

| Koumine (B8086292) | Koumine | Complex caged indole alkaloid |

| Gelsedine | Gelsedine | Distinctive indole alkaloid framework |

| Humantenine | Humantenine | Unique monoterpenoid indole structure |

| Sempervirine | Yohimbane | Aromatic yohimbane-type skeleton |

| Koumidine | Sarpagine (B1680780) | Sarpagine-type indole alkaloid |

| This compound | - | Monoterpene indole alkaloid |

This comparative context is essential for appreciating the unique structural aspects of this compound within the rich chemical diversity of the Gelsemium genus.

Biosynthetic Pathways and Precursor Incorporation

Proposed Biosynthetic Origin from Tryptophan and Iridoid Precursors

The biosynthesis of all monoterpenoid indole (B1671886) alkaloids, including gelsebanine, begins with two primary precursors: the amino acid tryptophan and a terpenoid unit derived from the iridoid pathway. nih.gov Tryptophan provides the indole core structure, while the C9 or C10 non-tryptophan portion of the alkaloid skeleton originates from the iridoid secologanin (B1681713). frontiersin.orgwikipedia.org

The indole pathway starts with the amino acid tryptophan, which is converted to tryptamine (B22526) through a decarboxylation reaction catalyzed by tryptophan decarboxylase (TDC). nih.govnih.gov The iridoid pathway begins with geranyl pyrophosphate (GPP), formed from the condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Through a series of approximately ten enzymatic steps, GPP is converted into the key iridoid intermediate, secologanin. nih.gov

The crucial condensation step involves a Pictet-Spengler reaction between tryptamine and secologanin, which is catalyzed by the enzyme strictosidine (B192452) synthase (STR). nih.govnih.gov This reaction stereospecifically forms strictosidine, the universal precursor for the vast array of over 3,000 MIAs found in the plant kingdom. wikipedia.orgbiorxiv.org The formation of strictosidine marks the convergence of the tryptophan and iridoid pathways and is the entry point for the biosynthesis of all Gelsemium alkaloids.

Enzymatic Transformations and Key Intermediates

Following the synthesis of strictosidine, a cascade of enzymatic reactions modifies the core structure, leading to different classes of alkaloids. The pathway to sarpagine-type alkaloids like this compound involves several key intermediates and enzymatic steps.

First, the glucose moiety of strictosidine is cleaved by the enzyme strictosidine β-D-glucosidase (SGD), yielding the highly reactive strictosidine aglycone. nih.govnih.gov This unstable intermediate can rearrange to form various other intermediates. For the sarpagan skeleton, a critical intermediate is geissoschizine, which is formed from strictosidine aglycone. nih.gov

The defining step for the sarpagine (B1680780) class is the formation of the C5-C16 bond, known as the sarpagan bridge. This complex cyclization is catalyzed by a cytochrome P450-dependent monooxygenase called sarpagan bridge enzyme (SBE). nih.govdb-thueringen.de In Gelsemium, the SBE acts on the substrate geissoschizine to produce another key intermediate, polyneuridine (B1254981) aldehyde. nih.gov From polyneuridine aldehyde, the pathway proceeds through further transformations. An esterase, polyneuridine aldehyde esterase (PNAE), converts polyneuridine aldehyde into 16-epi-vellosimine. nih.gov This is followed by the action of vellosimine (B128456) reductase (VeR), which reduces vellosimine to produce 10-deoxysarpagine, a direct precursor to sarpagine. nih.gov While the precise terminal steps leading specifically to this compound from the core sarpagine skeleton are not fully elucidated, related sarpagine-type alkaloids in Gelsemium, such as koumidine, are known to be formed from geissoschizine. wikipedia.orgfrontiersin.org

| Enzyme | Abbreviation | EC Number | Function in this compound Biosynthesis |

| Tryptophan Decarboxylase | TDC | 4.1.1.28 | Converts tryptophan to tryptamine. nih.gov |

| Strictosidine Synthase | STR | 4.3.3.2 | Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine. nih.govnih.gov |

| Strictosidine β-D-Glucosidase | SGD | 3.2.1.105 | Hydrolyzes the glucose moiety from strictosidine to yield strictosidine aglycone. nih.govbiorxiv.org |

| Sarpagan Bridge Enzyme | SBE | 1.14.14.- | A cytochrome P450 that catalyzes the C5-C16 cyclization of geissoschizine to form the sarpagan skeleton. biorxiv.orgnih.gov |

| Polyneuridine Aldehyde Esterase | PNAE | --- | Converts polyneuridine aldehyde to 16-epi-vellosimine. nih.gov |

| Vellosimine Reductase | VeR | --- | Reduces vellosimine to 10-deoxysarpagine. nih.gov |

Identification and Characterization of Biosynthetic Gene Clusters (if available)

Advances in plant genomics have led to the identification of biosynthetic gene clusters (BGCs) for MIAs in several species, including Gelsemium. A BGC is a group of genes located in close proximity on the chromosome that are involved in a specific metabolic pathway.

Research has shown that the genes for the initial steps of MIA biosynthesis, such as Tryptophan Decarboxylase (TDC) and Strictosidine Synthase (STR), are part of a conserved gene cluster in MIA-producing plants, including Gelsemium sempervirens. biorxiv.org This clustering facilitates the coordinated regulation of the pathway.

Crucially for the biosynthesis of this compound, a gene encoding the key sarpagan bridge enzyme (SBE) has been discovered in Gelsemium sempervirens. nih.gov This enzyme, a cytochrome P450, was identified through a combination of transcriptome analysis and combinatorial expression in a heterologous system (Nicotiana benthamiana). nih.govmdpi.commdpi.com The identified G. sempervirens SBE (GsSBE) was shown to convert geissoschizine into polyneuridine aldehyde, confirming its role as the gateway enzyme to the sarpagan class of alkaloids within this genus. nih.govubc.ca The discovery of this gene is a significant milestone in understanding the molecular basis of this compound formation and provides a target for future metabolic engineering efforts.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling, often combined with precursor feeding experiments, is a powerful technique used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. mdpi.comnih.gov In this method, precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are supplied to the plant or cell culture, and the incorporation of the label into downstream metabolites is tracked, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govsigmaaldrich.comnih.gov

While this methodology has been widely applied to study various alkaloid pathways, specific studies detailing the use of isotopic labeling to trace the complete biosynthetic route from initial precursors to the final this compound molecule in Gelsemium species are not extensively documented in available literature. However, the general principles confirmed in related pathways underpin the proposed biosynthetic route for sarpagine-type alkaloids. ethz.chfrontiersin.org Such experiments would be crucial for definitively identifying all intermediates and validating the function of enzymes in the later, more specific steps of this compound synthesis.

Comparative Biosynthesis across Gelsemium Species

The genus Gelsemium comprises a few species, most notably G. sempervirens (native to the Americas) and G. elegans (native to Asia). Both species are known to produce a rich diversity of monoterpenoid indole alkaloids, including those of the sarpagine type. frontiersin.orgnih.gov

Comparative analyses reveal both similarities and differences in their alkaloid profiles and biosynthetic machinery.

Shared Core Pathway : The fundamental biosynthetic pathway to MIAs, starting from tryptamine and secologanin via strictosidine, is conserved across Gelsemium species. nih.govbiorxiv.org

Sarpagine Alkaloids : Both G. sempervirens and G. elegans produce sarpagine-type alkaloids, indicating that the enzymatic machinery, including the sarpagan bridge enzyme (SBE), is active in both. ethz.chnih.gov A gene for SBE has been explicitly identified in G. sempervirens. nih.gov Metabolomic studies of G. elegans have identified numerous sarpagine-class alkaloids, confirming the pathway's significance in this species as well. ubc.canih.gov

Alkaloid Profile Differences : While both species produce sarpagine alkaloids, the relative abundance and diversity of specific compounds, including other alkaloid types like gelsemine (B155926) and koumine (B8086292), can vary. For example, LC-MS/MS analysis of G. elegans has shown significant accumulation of koumine alongside various sarpagine-type alkaloids. frontiersin.org These differences in the metabolic end-products suggest subtle variations in the activity, expression, or substrate specificity of downstream enzymes in the branching pathways.

These comparative studies highlight a conserved biosynthetic core for MIA production in the Gelsemium genus, with species-specific variations in the regulation and function of downstream enzymes that lead to their unique alkaloid fingerprints. ubc.ca

Chemical Synthesis and Synthetic Strategies

Total Synthesis of Gelsebanine: Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound (a conceptual process of deconstructing the target molecule to identify potential starting materials) would be the cornerstone of any synthetic plan. mdpi.commdpi.com The complex, polycyclic framework of this compound, which features multiple stereocenters and a characteristic spiro-oxindole core, offers several strategic locations for disconnection. mdpi.comdocksci.com

Inspired by syntheses of related alkaloids, a primary disconnection would likely target the spirocyclic junction, separating the oxindole (B195798) portion from the intricate cage-like structure. docksci.com Another key disconnection could sever one of the rings in the polycyclic system, simplifying the core and allowing for its construction through a carefully orchestrated cyclization cascade in the forward synthesis. The choice of disconnections must be guided by the availability of reliable and stereocontrolled reactions to form the corresponding bonds. mdpi.com

A plausible retrosynthetic approach might involve:

Disconnection of the Spiro-Center: Breaking the bond between the oxindole and the polycyclic core to yield an oxindole precursor and a complex electrophile or nucleophile representing the remainder of the molecule.

Cyclization Precursor Analysis: Further deconstructing the polycyclic fragment to a more linear precursor amenable to a key cyclization reaction, such as a Diels-Alder, a radical cyclization, or a metal-catalyzed cycloisomerization, which have been employed in the synthesis of other Gelsemium alkaloids. nih.govresearchgate.net

Simplification to Chiral Building Blocks: Identifying simpler, commercially available or readily synthesizable chiral starting materials from which the key fragments can be assembled.

Enantioselective Synthetic Approaches

The presence of multiple stereocenters in this compound necessitates an enantioselective synthetic strategy to produce a single enantiomer, which is crucial as different enantiomers of a molecule often exhibit distinct biological activities. acs.orgwikipedia.org Several established methods for enantioselective synthesis could be envisioned for this compound. uq.edu.au

Substrate-Controlled Synthesis: Incorporating a chiral auxiliary into an early-stage intermediate to direct the stereochemical outcome of subsequent reactions. This auxiliary would then be removed later in the synthesis.

Catalyst-Controlled Synthesis: Employing a chiral catalyst, such as a chiral metal complex or an organocatalyst, to facilitate a key bond-forming reaction with high enantioselectivity. baranlab.org This approach is often more efficient as it requires only a substoichiometric amount of the chiral agent. For instance, enantioselective Diels-Alder reactions and copper-catalyzed allylic additions have been pivotal in the synthesis of related natural products. baranlab.org

Chiral Pool Synthesis: Utilizing a readily available and enantiopure natural product, such as an amino acid or a sugar, as a starting material that already contains some of the required stereocenters.

Given the complexity of this compound, a combination of these approaches would likely be necessary to control all stereocenters effectively.

Key Synthetic Transformations and Methodological Advances

The construction of this compound's dense and sterically congested core would rely on a toolbox of powerful and reliable synthetic transformations. Modern organic synthesis offers a plethora of reactions that would be applicable.

Key Potential Transformations:

| Transformation | Description | Relevance to this compound Synthesis |

|---|---|---|

| Diels-Alder Reaction | A [4+2] cycloaddition to form six-membered rings with good stereocontrol. | Could be used to construct a key cyclohexene (B86901) ring within the polycyclic core. |

| Radical Cyclization | Formation of rings through the reaction of radical intermediates. | Useful for creating five- and six-membered rings in complex systems. |

| Metathesis Reactions | Olefin or enyne metathesis for the formation of carbon-carbon double bonds and rings. | Could be employed for the closure of large rings or the installation of key functional groups. |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Stille, or Heck couplings to form carbon-carbon or carbon-heteroatom bonds. | Could be used to attach the oxindole piece to the polycyclic core or to build up key fragments. |

| Cycloisomerization | Metal-catalyzed rearrangement of enynes or dienes to form complex cyclic structures. nih.gov | A powerful method for rapidly increasing molecular complexity from a simpler precursor. nih.gov |

The successful synthesis of this compound would likely showcase novel applications or sequences of these and other advanced synthetic methods.

Stereocontrol in Complex Alkaloid Synthesis

Achieving the correct relative and absolute stereochemistry is arguably the greatest challenge in the synthesis of a molecule like this compound. Stereocontrol refers to the ability to selectively produce one stereoisomer over others. acs.org

Strategies for achieving stereocontrol in this context would include:

Diastereoselective Reactions: Using the existing stereocenters in an intermediate to direct the formation of new stereocenters. This can be achieved through steric hindrance or electronic effects.

Conformationally Rigid Intermediates: Designing intermediates that exist in a limited number of stable conformations, allowing for predictable attack of reagents from a specific face.

Directed Reactions: Employing directing groups that coordinate to a reagent and deliver it to a specific side of the molecule.

The development of new stereocontrolled methods is an active area of research, and the synthesis of complex natural products like this compound serves as a driving force for innovation in this field.

Comparison of Different Synthetic Routes to this compound and Related Scaffolds

While a direct comparison of synthetic routes to this compound is not possible due to the absence of a reported total synthesis, a comparative analysis of the syntheses of related Gelsemium alkaloids provides valuable insights. The efficiency of a synthetic route is typically evaluated based on several factors:

Step Count: The total number of reactions required to produce the final product. Shorter routes are generally preferred.

Convergence: Convergent syntheses, where different fragments of the molecule are prepared separately and then joined together, are often more efficient than linear syntheses where the molecule is built up step-by-step.

For example, early syntheses of gelsemine (B155926) were often long and low-yielding, while more recent approaches have focused on developing more concise and efficient routes through the use of novel catalytic methods and strategic cyclizations. Any future synthesis of this compound would be benchmarked against these achievements in the field.

Chemical Reactivity and Derivatization

Functional Group Transformations and Reaction Pathways

The reactivity of Gelsebanine is governed by several key functional groups within its structure. The primary sites for chemical transformation include the spiro-oxindole system, the N-methoxy group, the tertiary amine, and the ether linkage within the oxabridged ring.

The spiro-oxindole core is a defining feature of many Gelsemium alkaloids. nih.govnih.gov This moiety can undergo rearrangement reactions. For instance, the conversion of indole (B1671886) alkaloids to their oxindole (B195798) counterparts is a known transformation in this class of compounds, often proceeding through oxidative rearrangement. jst.go.jpresearchgate.netnih.gov While this compound already possesses the oxindole structure, the reactivity of this core is significant. The C2-carbonyl group can potentially be targeted for reduction or nucleophilic addition, although such reactions might be sterically hindered.

The N-methoxyoxindole function is a particularly interesting and reactive part of the molecule. The N-O bond can be susceptible to cleavage under reductive conditions. The synthesis of related gelsedine-type alkaloids has involved the introduction of this N-methoxy group at a late stage, often through the oxidation of the corresponding indoline (B122111) derivative. jst.go.jp This suggests that the reverse reaction, the reduction of the N-methoxy group, could be a feasible transformation pathway.

The tertiary amine within the azacyclic portion of the molecule represents a basic site that can be protonated to form salts or alkylated to produce quaternary ammonium (B1175870) derivatives. Such transformations are common for alkaloids and can significantly alter their solubility and biological properties.

The oxabicyclo[3.2.2]nonane system contains an ether linkage that is generally stable but could be cleaved under harsh acidic conditions. However, such conditions would likely lead to a cascade of other reactions and degradation of the complex molecular structure.

Key functional groups and their potential transformations are summarized in the table below.

| Functional Group | Potential Reaction Types | Expected Products |

| Spiro-oxindole | Reduction of C2-carbonyl | Spiro-indoline alcohol |

| Rearrangement | Altered spirocyclic systems | |

| N-Methoxy Group | Reductive N-O bond cleavage | N-H oxindole derivative |

| Tertiary Amine | Protonation (Acid treatment) | Ammonium salt |

| Alkylation (e.g., with alkyl halides) | Quaternary ammonium salt | |

| Oxidation (e.g., with peroxy acids) | N-oxide derivative | |

| Ether Linkage | Acid-catalyzed cleavage | Ring-opened diol (under harsh conditions) |

This table represents theoretical transformations based on the known reactivity of the constituent functional groups.

Semi-synthetic Modifications of the this compound Core Structure

Semi-synthesis, which uses natural products as starting materials for chemical modifications, is a powerful tool for creating novel compounds. researchgate.net While specific semi-synthetic studies starting from this compound are not extensively documented in the literature, the chemical transformations performed on related Gelsemium alkaloids provide a clear indication of the potential for modifying the this compound core.

Pioneering work in the field has demonstrated the conversion of sarpagine-type indole alkaloids, such as gardnerine, into gelsedine-type skeletons. jst.go.jpresearchgate.net These syntheses involve key steps like stereoselective rearrangement to form the oxindole core and the introduction of the N-methoxy group, highlighting the chemical tractability of these complex scaffolds. jst.go.jp

Potential semi-synthetic modifications of the this compound core could include:

Modification of the Aromatic Ring: The benzene (B151609) ring of the oxindole moiety could be subjected to electrophilic substitution reactions like nitration or halogenation, although the reactivity would be influenced by the existing substituents and the electron-withdrawing nature of the adjacent carbonyl group.

Alteration of the N-substituent: The N-methoxy group could potentially be removed and replaced with other functional groups to explore structure-activity relationships. For example, reduction to the N-H oxindole followed by acylation or alkylation could yield a variety of N-substituted analogs.

Ring Expansions or Contractions: The pyrrolidine (B122466) ring fused to the oxabicyclic system could be a target for ring-restructuring reactions, a strategy that has been employed in the synthesis of other complex alkaloids.

These proposed modifications are based on the established reactivity of the Gelsemium alkaloid framework and represent plausible routes to new semi-synthetic derivatives of this compound.

Synthesis of this compound Analogs and Derivatives

The synthesis of direct analogs and derivatives of this compound has been less of a focus than the total synthesis of the parent Gelsemium alkaloids. researchgate.netsemanticscholar.org However, the development of divergent synthetic strategies for gelsedine-type alkaloids allows for the potential creation of a wide array of analogs from a common intermediate. jst.go.jpcolab.ws

A key strategy involves the late-stage functionalization of a common core structure. jst.go.jp For example, a synthetic intermediate containing a reactive enal moiety has been used to access several different gelsedine-type alkaloids by selectively introducing different functional units. jst.go.jpcolab.ws This approach could theoretically be adapted to produce this compound analogs with variations in the heterocyclic portion of the molecule.

The synthesis of spiro-oxindole derivatives, in general, is an active area of research, with methods including:

Oxidative Rearrangement: The reaction of tryptoline (B14887) derivatives with oxidizing agents like tert-butyl hypochlorite (B82951) can induce a spiro-rearrangement to form the spiro[pyrrolidine-3,3′-oxindole] scaffold. nih.gov

Intramolecular Cyclizations: Mannich reactions, Heck reactions, and various metal-catalyzed C-H activation/coupling reactions have been successfully employed to construct the spiro-oxindole ring system. nih.govrsc.org

These synthetic methodologies provide a toolbox for the construction of the core structure of this compound and could be utilized to create analogs with different substitution patterns on both the oxindole and the polycyclic cage system.

Investigation of Stability and Degradation Pathways

The stability of an alkaloid is a critical parameter, influencing its isolation, storage, and chemical manipulation. This compound has been reported to be an extraction artifact, which provides significant insight into its stability and formation. researchgate.netacs.org An artifact of extraction is a compound that is not naturally present in the source material but is formed from a precursor during the extraction and isolation process. researchgate.net

The formation of this compound as an artifact suggests that a precursor molecule within Gelsemium elegans undergoes a chemical transformation under the conditions of extraction (e.g., changes in pH, exposure to solvents, or heat). researchgate.netmdpi.com Given its structure, a plausible degradation pathway for a precursor involves an oxidative rearrangement. It is hypothesized that spirooxindole alkaloids can be generated from the oxidative rearrangement of tetrahydro-β-carboline precursors. nih.gov The presence of acid or base during extraction can catalyze such transformations. mdpi.com

Potential degradation pathways for this compound itself would likely involve its most reactive functional groups.

Hydrolysis: Under acidic or basic conditions, the ester or amide-like functionalities, if present in related structures, could be susceptible to hydrolysis. For this compound, the N-methoxy group could potentially be hydrolyzed under certain conditions.

Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide. The aromatic ring could also be oxidized under strong conditions.

Photodegradation: Many complex organic molecules are sensitive to light. Photostability studies, which involve exposing the compound to controlled light sources, would be necessary to determine its sensitivity to photodegradation. mdpi.com

The fact that this compound is an artifact implies that it is a relatively stable product under the conditions of its formation, while its precursor is labile under those same conditions. A summary of stability considerations is presented below.

| Factor | Implication for this compound |

| Formation | Believed to be an extraction artifact, formed from a precursor alkaloid. researchgate.netacs.org |

| Likely Precursor Reaction | Oxidative rearrangement of a tetrahydro-β-carboline or related indole structure. nih.gov |

| Thermal Stability | Likely possesses moderate thermal stability, but could be prone to rearrangement or degradation at elevated temperatures. |

| pH Stability | The tertiary amine allows for salt formation at low pH. The N-methoxy group and ether linkage may be sensitive to strong acid or base over time. |

| Light Stability | Unknown, but complex alkaloids often exhibit sensitivity to UV light. |

Further investigation using forced degradation studies—exposing the compound to heat, light, and a range of pH values—would be required to fully elucidate its degradation pathways and identify its degradation products. oregonstate.education

Biological Activities and Preclinical Research

In Vitro Pharmacological Investigations

Gelsebanine was isolated from the stems and leaves of Gelsemium elegans and subsequently evaluated for its cytotoxic activity against a panel of four human tumor cell lines. acs.orgnih.gov The investigation utilized the MTT method for P388 murine leukemia and HL-60 human leukemia cells, and the SRB method for A-549 human lung adenocarcinoma and BEL-7402 human hepatocellular carcinoma cells. acs.org

In this screening, this compound was found to be inactive against all four tested tumor cell lines, exhibiting an IC₅₀ value greater than 1.0 × 10⁻⁵ M. acs.org It is noteworthy that several review articles have incorrectly reported that this compound possesses strong cytotoxic effects against the A-549 cell line. mdpi.comresearchgate.netnih.govdocksci.com However, the primary study clearly indicates that another isolated compound, the artifact gelsebamine, was responsible for the selective inhibition of the A-549 human lung adenocarcinoma cell line, with an IC₅₀ value of 6.34 × 10⁻⁷ M. acs.org

| Cell Line | Cancer Type | Assay Method | Result (IC₅₀) |

|---|---|---|---|

| P388 | Murine Leukemia | MTT | Inactive (>10 µM) |

| HL-60 | Human Leukemia | MTT | Inactive (>10 µM) |

| A-549 | Human Lung Adenocarcinoma | SRB | Inactive (>10 µM) |

| BEL-7402 | Human Hepatocellular Carcinoma | SRB | Inactive (>10 µM) |

While various alkaloids isolated from the genus Gelsemium have demonstrated anti-inflammatory properties in preclinical studies, a review of the available literature found no specific in vitro research data on the anti-inflammatory effects of this compound on cellular systems. nih.govresearchgate.net

Based on a thorough literature search, no studies have been published that specifically investigate the antioxidant activity of this compound using cell-based assays.

There is no available scientific literature from the conducted searches detailing the evaluation of this compound for neuroprotective properties in neural cell models. Research on other alkaloids from the same genus, such as gelsemine (B155926), has shown neuroprotective potential, but these findings are not specific to this compound. researchgate.net

Although compounds from Gelsemium elegans, such as koumine (B8086292) and gelselegine, have been investigated for their immunomodulatory activities in vitro, there is currently no published research that specifically details the immunomodulatory effects of this compound. nih.govresearchgate.net

The analgesic properties of total alkaloid extracts and specific compounds from Gelsemium, like gelsemine, are noted in scientific reviews. nih.gov However, a literature search did not yield any in vitro studies focused on the specific analgesic mechanisms of this compound.

Antiarrhythmic Properties (Mechanistic Studies)

While research specifically isolating the antiarrhythmic properties of this compound is limited, studies on the total alkaloids extracted from Gelsemium elegans Benth (GEB) provide preliminary insights. The total alkaloid mixture from GEB has been shown to slow heart rate and inhibit tachycardia induced by adrenaline. researchgate.net The proposed mechanism for this effect is twofold: it may be related to an inhibitory or blocking action on β-adrenergic receptors, or it could stem from an excitatory effect on the cholinergic nerves within the cardiovascular system and the muscarinic receptors in the peripheral nervous system. researchgate.net

Antiarrhythmic drugs are typically classified based on their primary mechanism of action, which involves blocking specific ion channels involved in the cardiac action potential. nih.govyoutube.com These classes include:

Class I: Sodium (Na+) channel blockers, which slow the rate of depolarization. youtube.comyoutube.com

Class II: Beta-blockers, which suppress sympathetic nervous system effects on the heart, decreasing heart rate and conduction velocity. youtube.com The observed anti-adrenaline effect of GEB total alkaloids aligns with this mechanistic class. researchgate.net

Class III: Potassium (K+) channel blockers, which prolong the repolarization phase of the action potential. youtube.com

Class IV: Calcium (Ca2+) channel blockers, which slow conduction in the sinoatrial (SA) and atrioventricular (AV) nodes. youtube.com

Further investigation is required to determine if this compound contributes to the observed antiarrhythmic effects of the total alkaloid extract and to elucidate its specific molecular mechanism.

In Vivo Efficacy Studies in Animal Models (Focus on Mechanistic Insight)

Assessment in Preclinical Disease Models (e.g., cancer, inflammation, neurological disorders)

Direct in vivo efficacy studies of this compound in animal models for specific diseases are not extensively documented in the scientific literature. However, in vitro research has provided a basis for potential future in vivo assessment.

Cancer: this compound, extracted from the stems and leaves of Gelsemium elegans Benth, has demonstrated strong cytotoxic effects against the A549 human lung adenocarcinoma cell line in laboratory settings. researchgate.netnih.gov This finding suggests a potential for anticancer activity, although this has yet to be confirmed in preclinical animal models of cancer. researchgate.netnih.gov

While specific in vivo data for this compound is sparse, other alkaloids from the Gelsemium genus have been studied in animal models for various conditions:

Inflammation and Pain: The total alkaloids of GEB have shown anti-inflammatory and analgesic effects in mouse models, particularly for pain associated with neuropathy and arthritis. nih.gov

Neurological Disorders: The alkaloid koumine has been studied for its anti-anxiety effects in animal models, with mechanisms potentially involving the modulation of neurosteroid levels in the hippocampus and effects on glycine (B1666218) receptors. nih.gov Low-grade systemic inflammation induced in mice has been shown to trigger a neuroinflammatory response driven by microglia, which can accelerate the onset of Alzheimer's-like pathology. nih.gov This highlights the complex interplay between the immune system and neurological disorders, a potential area for investigating compounds like Gelsemium alkaloids.

The table below summarizes the preclinical research findings for this compound and related alkaloids.

Table 1: Preclinical Research on this compound and other Gelsemium Alkaloids

| Compound/Extract | Model System | Research Finding | Implication |

|---|---|---|---|

| This compound | A549 human lung adenocarcinoma cells (in vitro) | Exhibits strong cytotoxicity. researchgate.netnih.gov | Potential for anticancer activity. |

| Total Alkaloids of GEB | Mouse models | Demonstrates anti-inflammatory and analgesic properties. nih.gov | Potential treatment for inflammatory pain. |

| Koumine | Animal models | Shows anti-anxiety effects. nih.gov | Potential for development as an anxiolytic. |

Pharmacodynamic Evaluation in Animal Systems

Pharmacodynamics (PD) investigates the relationship between drug concentration and the observed physiological effect over time. nih.gov This involves studying the mechanism of action and the intensity and duration of the drug's effects on the body. europa.eu

Specific pharmacodynamic evaluations for isolated this compound in animal systems are not well-defined in existing research. However, studies on the total alkaloids of Gelsemium elegans Benth (GEB) in animal models have revealed distinct pharmacodynamic properties. The total alkaloid extract has been shown to weaken myocardial contractility and produce a rapid diastolic effect on blood vessels. researchgate.net These effects are thought to be linked to their influence on the cholinergic nervous system. researchgate.net

A comprehensive pharmacodynamic assessment for a compound like this compound in an animal model would typically involve:

Dose-Response Relationship: Establishing the relationship between various doses of the compound and the magnitude of the physiological response. europa.eu

Time Course of Effect: Analyzing the onset, peak, and duration of the compound's action. nih.gov

Target Engagement: Measuring the interaction of the compound with its intended biological target (e.g., receptor or enzyme) in vivo. europa.eu

Such studies are crucial for bridging the gap between in vitro potency and in vivo efficacy and for establishing a rationale for dosing in further studies. frontiersin.orgnih.gov

Toxicological Properties in Animal Models (mechanistic understanding of Gelsemium toxicity, not this compound safety profile)

The alkaloids from the Gelsemium genus are well-known for their high toxicity, which limits their therapeutic application. nih.govresearchgate.net The toxicological profile is a defining characteristic of the genus, and understanding the underlying mechanisms is critical. Poisoning primarily affects the nervous, respiratory, and digestive systems. nih.gov

The primary mechanisms of Gelsemium alkaloid toxicity observed in animal models and human poisoning cases include:

Respiratory Depression: The most critical toxic effect is severe respiratory depression, which can lead to respiratory failure and death. nih.govha.org.hk This is considered the main cause of fatality in Gelsemium poisoning. nih.gov

Central Nervous System (CNS) Depression: The alkaloids induce significant CNS depression, leading to symptoms such as dizziness, muscle weakness, convulsions, and coma. ha.org.hkha.org.hk

Neurotransmitter System Interference:

GABAergic System: Research suggests that alkaloids like gelsemine act as negative modulators of GABA-A receptors. frontiersin.org By inhibiting the function of these primary inhibitory neurotransmitter receptors in the brain, the alkaloids can disrupt the balance of neural activity, contributing to symptoms like convulsions. frontiersin.org

Glycinergic System: Gelsemine has also been shown to inhibit glycine receptors, another key inhibitory neurotransmitter system in the CNS. frontiersin.org

Cholinergic System: A proposed mechanism for toxicity involves the antagonization of acetylcholine (B1216132) receptors. ha.org.hkha.org.hk

The table below outlines the key mechanistic insights into the toxicity of Gelsemium alkaloids.

Table 2: Mechanistic Basis of Gelsemium Alkaloid Toxicity

| System Affected | Mechanism of Toxicity | Clinical Manifestation |

|---|---|---|

| Respiratory System | Inhibition of the respiratory center in the brain. nih.gov | Respiratory depression, respiratory failure. nih.govha.org.hk |

| Central Nervous System | Negative modulation of GABA-A and glycine receptors; potential antagonism of acetylcholine receptors. ha.org.hkha.org.hkfrontiersin.org | Dizziness, weakness, convulsions, coma. ha.org.hkha.org.hk |

| Cardiovascular System | Slowed heart rate, lowered blood pressure. nih.gov | Palpitations. ha.org.hkha.org.hk |

This multifaceted toxicity profile underscores the narrow therapeutic window of Gelsemium alkaloids and necessitates a deep understanding of their mechanisms for any potential therapeutic development. nih.gov

Molecular Mechanism of Action

Identification of Specific Molecular Targets and Binding Interactions

Based on a review of available scientific literature, there are no specific experimental studies that identify the definitive molecular targets or characterize the direct binding interactions of isolated Gelsebanine. While computational studies have been performed on the total alkaloid content of Gelsemium elegans, the specific targets for this compound have not been experimentally validated.

Elucidation of Receptor-Ligand Interactions and Signaling Cascades

There is currently a lack of published research specifically elucidating the receptor-ligand interactions for this compound. Consequently, the signaling cascades that may be initiated or modulated by its direct binding to a receptor have not been characterized. Studies on related alkaloids have identified interactions with inhibitory neurotransmitter receptors, but this cannot be directly attributed to this compound without specific experimental evidence.

Enzyme Inhibition or Activation Mechanisms

Specific data on the mechanisms by which this compound may inhibit or activate enzymes are not available in the current scientific literature. No studies were identified that tested the direct effect of isolated this compound on the activity of specific enzymes.

Modulation of Gene Expression and Protein Synthesis

Research specifically investigating the modulation of gene expression or protein synthesis by this compound has not been identified. Experimental data, such as transcriptomic or proteomic analyses following treatment with isolated this compound, are required to determine its effects on these cellular processes.

Investigation of Cellular Pathways Influenced by this compound

Due to the absence of identified molecular targets and characterized signaling cascades, the specific cellular pathways directly influenced by this compound have not been determined. While general pathways have been associated with the toxicity of Gelsemium extracts, the precise role of this compound in modulating these pathways is unknown.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Elements within the Gelsebanine Scaffold

The this compound scaffold is characterized by a rigid, polycyclic structure incorporating a spiro-oxindole moiety. This core is a common feature in many biologically active natural products and is often considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets. nih.gov While specific pharmacophore modeling studies for this compound are not extensively reported in the current literature, analysis of related Gelsemium alkaloids and other spiro-oxindole compounds provides insights into its potential key pharmacophoric elements.

Pharmacophore modeling of other Gelsemium alkaloids, such as gelsemine (B155926), koumine (B8086292), and gelsevirine, has revealed the importance of specific physicochemical features for their activity on inhibitory neurotransmitter receptors like glycine (B1666218) (GlyRs) and GABA-A receptors (GABAARs). researchgate.netnih.govnih.gov These models highlight the critical role of the spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic and aromatic features. For instance, in silico docking studies of gelsemine and related alkaloids with the glycine receptor have identified key interactions within the orthosteric binding site, emphasizing the importance of the alkaloid's three-dimensional shape. researchgate.netmdpi.com

The spiro-oxindole core itself is a crucial pharmacophoric element. The spiro-fusion at the 3-position of the oxindole (B195798) ring creates a three-dimensional structure that can effectively position substituent groups to interact with biological targets. nih.gov The oxindole moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with protein residues. nih.gov The aromatic ring of the indole (B1671886) provides a platform for π-stacking interactions. While direct evidence for this compound is pending, it is plausible that these general features of the spiro-oxindole scaffold are critical for its biological activity.

Impact of Structural Modifications on Biological Potency and Selectivity

The exploration of how structural modifications to the this compound scaffold affect its biological potency and selectivity is a cornerstone of SAR studies. Although a library of synthetic this compound analogs has not been extensively documented, research on other spiro-oxindole derivatives provides a predictive framework.

Studies on various spiro-oxindole compounds have demonstrated that modifications at different positions of the scaffold can significantly alter cytotoxic activity. For example, in a series of synthesized spiro-oxindoles, the nature and position of substituents on the aromatic rings were found to be critical for their anticancer effects. acs.orgrsc.org The introduction of electron-withdrawing or bulky groups can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins. acs.org

This compound was isolated from the stems and leaves of Gelsemium elegans and has demonstrated cytotoxic effects. researchgate.net Specifically, it has shown strong cytotoxic activity against the A549 human lung adenocarcinoma cell line, with a reported EC50 value of 6.34 x 10⁻⁴ M. researchgate.netnih.gov

| Compound | Cell Line | Activity | EC50 (M) |

| This compound | A549 (Human Lung Adenocarcinoma) | Cytotoxic | 6.34 x 10⁻⁴ |

This table presents the known cytotoxic activity of this compound.

Further research involving the synthesis of this compound analogs is necessary to systematically evaluate the impact of structural changes. Key modifications could include:

Alteration of substituents on the aromatic ring of the indole nucleus.

Modification of the groups attached to the nitrogen atom of the oxindole.

Changes to the stereochemistry of the spiro center and other chiral centers.

Such studies would be invaluable in identifying derivatives with enhanced potency and selectivity, potentially leading to the development of new therapeutic agents.

Conformational Analysis and its Correlation with Activity Profiles

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt and their relative energies. researchgate.net The specific conformation of a drug molecule is often crucial for its biological activity, as it dictates how well the molecule fits into the binding site of its target protein. researchgate.netpensoft.net

For a complex and rigid molecule like this compound, the conformational flexibility is likely to be limited. However, even subtle conformational changes can have a significant impact on biological activity. The spirocyclic nature of this compound imparts a significant degree of conformational rigidity. nih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.

Future research employing techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling would be necessary to determine the preferred conformation of this compound in solution and when interacting with biological macromolecules. Understanding the conformational landscape of this compound and its analogs would be a critical step in rationalizing their activity profiles and in the design of new, more potent compounds.

Design and Synthesis of SAR-Driven Analogs for Enhanced Activity

The design and synthesis of analogs based on structure-activity relationships are a rational approach to drug discovery. researchgate.net This process involves identifying the key structural features responsible for biological activity and then creating new molecules that optimize these features.

Although specific SAR-driven design and synthesis of this compound analogs are not yet reported in the literature, the general principles can be applied. Based on the understanding of the spiro-oxindole scaffold and the known cytotoxic activity of this compound, several strategies for analog design could be proposed:

Modification of the Oxindole Ring: Introduction of various substituents on the aromatic part of the oxindole could modulate lipophilicity and electronic properties, potentially enhancing cell permeability and target interaction.

Synthesis of Simplified Analogs: Creating simpler structures that retain the core spiro-oxindole feature but lack some of the more complex polycyclic rings could help to identify the minimal pharmacophore required for activity.

The synthesis of such analogs would likely involve multi-step synthetic sequences, leveraging modern organic chemistry methodologies for the construction of complex heterocyclic systems. The biological evaluation of these synthesized analogs would then provide crucial data to refine the SAR and guide the design of the next generation of compounds with enhanced activity.

Role of Stereochemistry in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers and diastereomers can exhibit significantly different pharmacological and toxicological profiles. mdpi.comfrontiersin.orgbvsalud.org This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one stereoisomer over another.

This compound is a chiral molecule with multiple stereocenters, including the spiro carbon at the junction of the oxindole and the adjacent ring. The specific spatial arrangement of the atoms in this compound is therefore critical for its biological activity. While studies specifically investigating the stereochemical requirements for this compound's activity are lacking, the importance of stereochemistry is well-established for other natural products. bvsalud.org

For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. mdpi.com Therefore, determining the absolute configuration of the most active stereoisomer of this compound is a crucial step for any future drug development efforts.

The synthesis of different stereoisomers of this compound and the evaluation of their biological activities would be necessary to fully elucidate the role of stereochemistry. This would involve asymmetric synthesis or chiral resolution techniques to obtain enantiomerically pure compounds. Such studies would provide a deeper understanding of the interaction of this compound with its biological targets and would be essential for the design of stereochemically defined drug candidates with improved efficacy and safety.

Analytical Methodologies for Complex Matrices

Quantitative Determination of Gelsebanine in Plant Extracts

The quantification of this compound in plant extracts, primarily from Gelsemium elegans, is a critical step in phytochemical research and standardization. researchgate.netresearchgate.net The process begins with an efficient extraction of alkaloids from the plant material. Several methods can be employed for this purpose, with the choice depending on the nature of the plant material and the desired efficiency. oleumdietetica.es

Common extraction techniques include maceration, where the plant material is soaked in a solvent for a period, and Soxhlet extraction, which uses a continuous flow of warm solvent to achieve a more thorough extraction. oleumdietetica.esresearchgate.net The selection of the solvent system is crucial; alcohols like ethanol (B145695) or methanol (B129727), often in aqueous mixtures, are frequently used to extract polar compounds such as alkaloids. nih.govpaperpublications.org

Following extraction, the crude extract is typically subjected to a clean-up or fractionation process to remove interfering substances. Techniques like liquid-liquid extraction or solid-phase extraction (SPE) are used to concentrate the alkaloid fraction. oleumdietetica.esijprajournal.com

Quantitative analysis is most commonly performed using high-performance liquid chromatography (HPLC) coupled with a detector, such as a Diode Array Detector (DAD) or a mass spectrometer (MS). mdpi.com For quantification, a calibration curve is constructed using a certified reference standard of this compound. mdpi.com The concentration of this compound in the extract is then determined by comparing its peak area in the chromatogram to the calibration curve. nih.govmdpi.com

Table 1: Typical Parameters for Extraction of this compound from Gelsemium Plant Material

| Parameter | Description |

|---|---|

| Plant Material | Dried and powdered leaves and stems of Gelsemium elegans. researchgate.net |

| Extraction Method | Maceration or Soxhlet extraction are common methods for alkaloids. oleumdietetica.es |

| Solvent | Typically 70-80% ethanol or methanol to efficiently extract alkaloids. paperpublications.org |

| Sample-to-Solvent Ratio | A standard ratio, for example 1:10 (g/mL), is used to ensure exhaustive extraction. oleumdietetica.es |

| Purification Step | Post-extraction purification using liquid-liquid partitioning or solid-phase extraction (SPE) to remove lipids and chlorophyll. ijprajournal.com |

Bioanalytical Methods for this compound Detection in Biological Samples

Detecting and quantifying this compound in biological samples such as plasma or tissue homogenates from animal studies is essential for pharmacokinetic and toxicological research. cuni.cznih.gov These matrices are significantly more complex than plant extracts, necessitating highly sensitive and selective analytical methods. ijprajournal.comgcms.cz Sample preparation is a critical first step and often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from interfering endogenous components like proteins and salts. ijprajournal.comgcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying trace amounts of compounds like this compound in biological fluids. cuni.czmeasurlabs.com This method combines the superior separation capability of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. eag.comwikipedia.org

In a typical LC-MS/MS analysis, the prepared sample is injected into an HPLC system, where this compound is separated from other matrix components on a chromatographic column. eag.com The eluent from the column is then directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules of the analyte. researchgate.net The first mass analyzer (quadrupole) selects the specific precursor ion for this compound (based on its mass-to-charge ratio). This ion is then fragmented in a collision cell, and a second mass analyzer selects specific product ions. eag.com This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, allowing for reliable quantification even at very low concentrations. researchgate.net The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and correct for any variability during sample preparation and analysis. cuni.czeuropa.eu

Table 2: Illustrative LC-MS/MS Parameters for this compound Detection in Plasma

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile (B52724) followed by centrifugation. gcms.cz |

| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). |

| Mobile Phase | Gradient elution using a mixture of water with 0.1% formic acid and acetonitrile. |

| Flow Rate | 0.2 - 0.4 mL/min. |

| Ionization Mode | Positive Electrospray Ionization (ESI+). researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM). researchgate.net |

| Precursor → Product Ion | A specific mass transition for this compound would be determined during method development. |

| Internal Standard | A stable isotope-labeled this compound or a structurally similar alkaloid. cuni.cz |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of volatile and semi-volatile compounds. innovatechlabs.comthermofisher.com For a non-volatile alkaloid like this compound, a chemical derivatization step is typically required to increase its volatility and thermal stability, making it suitable for GC analysis. mdpi.com This involves reacting the analyte with a derivatizing agent to form a less polar and more volatile derivative.

Once derivatized, the sample is injected into the gas chromatograph. The volatile this compound derivative is separated from other components in a long capillary column based on its boiling point and polarity. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized (usually by electron impact), fragmented, and detected. eag.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification. eag.com While highly effective, the need for derivatization can add complexity to the sample preparation process compared to LC-MS/MS. mdpi.comeag.com

Development of Robust and Validated Analytical Protocols

The development of a reliable analytical method is not complete without rigorous validation to ensure its performance is acceptable for its intended purpose. europa.eu Bioanalytical method validation is performed according to strict international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

A full validation process establishes the method's suitability by assessing several key parameters: europa.eunih.gov

Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or endogenous matrix components. europa.eu

Accuracy: The closeness of the measured concentration to the true value, assessed by analyzing quality control (QC) samples at different concentration levels.

Precision: The degree of scatter between a series of measurements, evaluated as both intra-day (repeatability) and inter-day (intermediate precision) variability.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range of this curve defines the limits of quantification.

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). researchgate.net

Documenting these validation parameters ensures that the analytical protocol is robust, reliable, and capable of producing accurate data for research or regulatory submission. ijprajournal.comeuropa.eu

Metabolomic Profiling of this compound and its Metabolites in Biological Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. nih.govnwu.ac.za It can be used to investigate the systemic effects of a compound and to identify its metabolic products. An untargeted metabolomic approach provides a comprehensive snapshot of all measurable metabolites in a sample, making it a powerful tool for discovering how a system responds to a substance like this compound and for identifying its breakdown products. nwu.ac.zafrontiersin.org

In a typical metabolomic study involving this compound, biological samples (e.g., plasma, urine, or tissue extracts) would be collected from animal models at various time points after administration. frontiersin.org These samples, along with controls, are analyzed using high-resolution mass spectrometry, often coupled with ultra-high-performance liquid chromatography (UHPLC-MS). nih.govfrontiersin.org

The resulting data is incredibly complex, containing thousands of metabolic features. Advanced bioinformatics and statistical software are used to compare the metabolic profiles of the this compound-treated group against the control group. nih.gov Significant differences in the profiles can reveal which metabolic pathways are perturbed by this compound. Furthermore, by searching for features that appear only in the treated group and have a molecular structure related to the parent compound, novel metabolites of this compound can be identified. nih.gov This approach provides crucial insights into the compound's mechanism of action and its fate within a biological system. nih.gov

Table 3: Compounds Mentioned in this Article

| Compound Name | Class/Type |

|---|---|

| This compound | Indole (B1671886) Alkaloid |

| Gelsemine (B155926) | Indole Alkaloid |

| Koumine (B8086292) | Indole Alkaloid |

| Ethanol | Solvent |

| Methanol | Solvent |

| Acetonitrile | Solvent |

Computational and Theoretical Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as gelsebanine, and its potential protein targets.

Research has employed molecular docking to explore the binding of this compound and other Gelsemium alkaloids to various receptors. One study performed extensive molecular docking of this compound with human and Torpedo californica acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. These simulations, using Gold software, suggested that this compound binds in an alternative orientation compared to the known AChE inhibitor galanthamine. The stability of the this compound-AChE complex was attributed to π-stacking interactions with tryptophan (Trp84) and phenylalanine (Phe330) residues within the enzyme's active site, as well as anchoring at the esteratic site. nih.gov

Further computational studies have investigated the interaction of Gelsemium alkaloids, including this compound, with other potential targets. Molecular docking simulations indicated a high binding affinity of these alkaloids for core targets such as Mitogen-Activated Protein Kinase 3 (MAPK3), Proto-oncogene tyrosine-protein kinase Src (SRC), Mitogen-Activated Protein Kinase 1 (MAPK1), and N-methyl-D-aspartate (NMDA) receptor subunits NMDAR2B and NMDAR2A. mdpi.com The three-dimensional structures of the alkaloids for these docking studies were sourced from the PubChem database and optimized before being docked into the target proteins using software like AutoDock Vina. mdpi.com The conformer with the lowest binding energy is typically selected for further analysis of the interaction. mdpi.com

A summary of potential protein targets for this compound identified through molecular docking is presented below.

| Target Protein | Docking Software | Key Interacting Residues (Example) | Predicted Interaction Type |

| Acetylcholinesterase (AChE) | Gold | Trp84, Phe330 | π-stacking, Esteratic site anchoring |

| MAPK1 | AutoDock Vina | Not Specified | High Affinity Binding |

| NMDAR2A | AutoDock Vina | Not Specified | High Affinity Binding |

| NMDAR2B | AutoDock Vina | Not Specified | High Affinity Binding |

| SRC | AutoDock Vina | Not Specified | High Affinity Binding |

Molecular Dynamics Simulations for Ligand-Protein Binding Mechanisms